Cas no 2877676-35-0 (4-[(4-{[(3-methylpyrazin-2-yl)oxy]methyl}piperidin-1-yl)methyl]benzonitrile)
![4-[(4-{[(3-methylpyrazin-2-yl)oxy]methyl}piperidin-1-yl)methyl]benzonitrile structure](https://ja.kuujia.com/scimg/cas/2877676-35-0x500.png)
4-[(4-{[(3-methylpyrazin-2-yl)oxy]methyl}piperidin-1-yl)methyl]benzonitrile 化学的及び物理的性質
名前と識別子
-
- 4-[(4-{[(3-methylpyrazin-2-yl)oxy]methyl}piperidin-1-yl)methyl]benzonitrile
- F6702-2758
- 2877676-35-0
- AKOS040859790
- 4-[[4-[[(3-Methyl-2-pyrazinyl)oxy]methyl]-1-piperidinyl]methyl]benzonitrile
-
- インチ: 1S/C19H22N4O/c1-15-19(22-9-8-21-15)24-14-18-6-10-23(11-7-18)13-17-4-2-16(12-20)3-5-17/h2-5,8-9,18H,6-7,10-11,13-14H2,1H3
- InChIKey: DKESAPUJKRIQHF-UHFFFAOYSA-N
- ほほえんだ: C(#N)C1=CC=C(CN2CCC(COC3=NC=CN=C3C)CC2)C=C1
計算された属性
- せいみつぶんしりょう: 322.17936134g/mol
- どういたいしつりょう: 322.17936134g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 5
- 重原子数: 24
- 回転可能化学結合数: 5
- 複雑さ: 418
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 2.5
- トポロジー分子極性表面積: 62Ų
じっけんとくせい
- 密度みつど: 1.19±0.1 g/cm3(Temp: 20 °C; Press: 760 Torr)(Predicted)
- ふってん: 464.5±45.0 °C(Predicted)
- 酸性度係数(pKa): 7.47±0.10(Predicted)
4-[(4-{[(3-methylpyrazin-2-yl)oxy]methyl}piperidin-1-yl)methyl]benzonitrile 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F6702-2758-2mg |
4-[(4-{[(3-methylpyrazin-2-yl)oxy]methyl}piperidin-1-yl)methyl]benzonitrile |
2877676-35-0 | 2mg |
$88.5 | 2023-09-07 | ||
Life Chemicals | F6702-2758-10μmol |
4-[(4-{[(3-methylpyrazin-2-yl)oxy]methyl}piperidin-1-yl)methyl]benzonitrile |
2877676-35-0 | 10μmol |
$103.5 | 2023-09-07 | ||
Life Chemicals | F6702-2758-15mg |
4-[(4-{[(3-methylpyrazin-2-yl)oxy]methyl}piperidin-1-yl)methyl]benzonitrile |
2877676-35-0 | 15mg |
$133.5 | 2023-09-07 | ||
Life Chemicals | F6702-2758-5mg |
4-[(4-{[(3-methylpyrazin-2-yl)oxy]methyl}piperidin-1-yl)methyl]benzonitrile |
2877676-35-0 | 5mg |
$103.5 | 2023-09-07 | ||
Life Chemicals | F6702-2758-100mg |
4-[(4-{[(3-methylpyrazin-2-yl)oxy]methyl}piperidin-1-yl)methyl]benzonitrile |
2877676-35-0 | 100mg |
$372.0 | 2023-09-07 | ||
Life Chemicals | F6702-2758-4mg |
4-[(4-{[(3-methylpyrazin-2-yl)oxy]methyl}piperidin-1-yl)methyl]benzonitrile |
2877676-35-0 | 4mg |
$99.0 | 2023-09-07 | ||
Life Chemicals | F6702-2758-40mg |
4-[(4-{[(3-methylpyrazin-2-yl)oxy]methyl}piperidin-1-yl)methyl]benzonitrile |
2877676-35-0 | 40mg |
$210.0 | 2023-09-07 | ||
Life Chemicals | F6702-2758-25mg |
4-[(4-{[(3-methylpyrazin-2-yl)oxy]methyl}piperidin-1-yl)methyl]benzonitrile |
2877676-35-0 | 25mg |
$163.5 | 2023-09-07 | ||
Life Chemicals | F6702-2758-50mg |
4-[(4-{[(3-methylpyrazin-2-yl)oxy]methyl}piperidin-1-yl)methyl]benzonitrile |
2877676-35-0 | 50mg |
$240.0 | 2023-09-07 | ||
Life Chemicals | F6702-2758-30mg |
4-[(4-{[(3-methylpyrazin-2-yl)oxy]methyl}piperidin-1-yl)methyl]benzonitrile |
2877676-35-0 | 30mg |
$178.5 | 2023-09-07 |
4-[(4-{[(3-methylpyrazin-2-yl)oxy]methyl}piperidin-1-yl)methyl]benzonitrile 関連文献
-
Kun Dou,Fabiao Yu,Yuxia Liu,Lingxin Chen,Ziping Cao,Tao Chen,Yulin Li Chem. Sci., 2017,8, 7851-7861
-
Maxime Melikian,Johannes Gramüller,Johnny Hioe,Julian Greindl,Ruth M. Gschwind Chem. Sci., 2019,10, 5226-5234
-
Kyu Man Youn,Dae Hyun Ahn,Gyeong Heon Kim,Durai Karthik,Ju Young Lee,Jang Hyuk Kwon New J. Chem., 2018,42, 5532-5539
-
Kiyomi Ohmori,Youhei Sato,Daisuke Nakajima,Shiho Kageyama,Fujio Shiraishi,Teruhisa Fujimaki,Sumio Goto Environ. Sci.: Processes Impacts, 2013,15, 1031-1040
-
Badr A. Mahmoud,Abdulmajid A. Mirghni,Oladepo Fasakin,Kabir O. Oyedotun,Ncholu Manyala RSC Adv., 2020,10, 16349-16360
-
Li Liaoliao,Jiang Haifu,Tian Dongbo,Qin Wei,Liu Changwei RSC Adv., 2018,8, 21728-21734
-
David T. Carey,Francis S. Mair,Robin G. Pritchard,John E. Warren,Rebecca J. Woods Dalton Trans., 2003, 3792-3798
-
Hajra Zafar,Xinru You,Asifullah Khan,Liang Ge J. Mater. Chem. B, 2019,7, 7639-7655
4-[(4-{[(3-methylpyrazin-2-yl)oxy]methyl}piperidin-1-yl)methyl]benzonitrileに関する追加情報
Comprehensive Overview of 4-[(4-{[(3-methylpyrazin-2-yl)oxy]methyl}piperidin-1-yl)methyl]benzonitrile (CAS No. 2877676-35-0)
4-[(4-{[(3-methylpyrazin-2-yl)oxy]methyl}piperidin-1-yl)methyl]benzonitrile (CAS No. 2877676-35-0) is a structurally complex organic compound that has garnered significant attention in pharmaceutical and biochemical research. This molecule features a piperidine core substituted with a 3-methylpyrazinyl moiety and a benzonitrile group, making it a promising candidate for drug discovery. Its unique architecture combines heterocyclic and aromatic elements, which are often associated with enhanced bioavailability and target specificity.
In recent years, the demand for small-molecule inhibitors and kinase modulators has surged, driven by advancements in precision medicine and cancer therapeutics. Researchers have explored 4-[(4-{[(3-methylpyrazin-2-yl)oxy]methyl}piperidin-1-yl)methyl]benzonitrile for its potential role in modulating enzyme activity or receptor binding, particularly in signal transduction pathways. Its lipophilic properties and hydrogen-bonding capabilities align with modern drug design principles, addressing common challenges like blood-brain barrier penetration and metabolic stability.
The compound's synthetic route often involves multi-step organic reactions, including nucleophilic substitutions and reductive aminations, which are critical topics in medicinal chemistry discussions. Analytical techniques such as HPLC, NMR, and mass spectrometry are employed to confirm its purity and structural integrity. Given the rising interest in AI-driven drug discovery, computational tools like molecular docking and QSAR modeling have been applied to predict its interactions with biological targets.
From an industrial perspective, scalability and green chemistry practices are increasingly prioritized. Innovations in catalytic methods and solvent-free synthesis could further optimize the production of 2877676-35-0. Additionally, its potential applications extend to neurodegenerative disease research and inflammatory disorders, areas where nitrile-containing compounds have shown therapeutic relevance.
As the scientific community continues to investigate 4-[(4-{[(3-methylpyrazin-2-yl)oxy]methyl}piperidin-1-yl)methyl]benzonitrile, its role in addressing unmet medical needs remains a focal point. Collaborative efforts between academia and biotech industries are essential to unlock its full potential, ensuring compliance with regulatory standards and intellectual property considerations.
2877676-35-0 (4-[(4-{[(3-methylpyrazin-2-yl)oxy]methyl}piperidin-1-yl)methyl]benzonitrile) 関連製品
- 1281314-77-9(1-(2-Methoxybenzoyl)-1H-indole-3-carbaldehyde)
- 2679936-25-3(rac-3-(1R,3R)-3-acetamidocyclopentylpropanoic acid)
- 1226450-22-1(5-(3,4-dichlorophenyl)-1-[4-(difluoromethoxy)phenyl]-2-[(2-methylpropyl)sulfanyl]-1H-imidazole)
- 2171518-84-4(tert-butyl 5-(2-methylpropyl)-1-oxa-4,8-diazaspiro5.5undecane-8-carboxylate)
- 1807180-94-4(4-Cyano-3-formyl-5-methylbenzenesulfonyl chloride)
- 2098034-55-8((3-Azidoazetidin-1-yl)(pyridin-3-yl)methanone)
- 782462-71-9(3-[3-(2-chloroacetyl)-2,5-dimethyl-1H-pyrrol-1-yl]-1λ?-thiolane-1,1-dione)
- 1005292-85-2(N-{[1-(3,4-difluorophenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}-2-phenoxypropanamide)
- 1871986-74-1({1-[(4-Methylcyclohexyl)methyl]cyclopropyl}methanol)
- 1365159-04-1(4-{(tert-butoxy)carbonylamino}-3,4-dihydro-2H-1-benzopyran-6-carboxylic acid)